Methyl 2-(4-((2,6-dimethylmorpholino)sulfonyl)benzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
METHYL 2-{4-[(2,6-DIMETHYLMORPHOLIN-4-YL)SULFONYL]BENZAMIDO}-6-(PROPAN-2-YL)-4H,5H,6H,7H-THIENO[2,3-C]PYRIDINE-3-CARBOXYLATE is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a thienopyridine core, which is known for its biological activity, and a morpholine sulfonyl group, which enhances its solubility and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 2-{4-[(2,6-DIMETHYLMORPHOLIN-4-YL)SULFONYL]BENZAMIDO}-6-(PROPAN-2-YL)-4H,5H,6H,7H-THIENO[2,3-C]PYRIDINE-3-CARBOXYLATE typically involves multiple steps, starting from readily available precursorsThe final step involves the esterification of the carboxylic acid group to form the methyl ester .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
METHYL 2-{4-[(2,6-DIMETHYLMORPHOLIN-4-YL)SULFONYL]BENZAMIDO}-6-(PROPAN-2-YL)-4H,5H,6H,7H-THIENO[2,3-C]PYRIDINE-3-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro or carbonyl groups present in the structure.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and halogenating agents for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups onto the aromatic rings .
Scientific Research Applications
METHYL 2-{4-[(2,6-DIMETHYLMORPHOLIN-4-YL)SULFONYL]BENZAMIDO}-6-(PROPAN-2-YL)-4H,5H,6H,7H-THIENO[2,3-C]PYRIDINE-3-CARBOXYLATE has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s biological activity makes it a candidate for studies on enzyme inhibition and receptor binding.
Industry: Used in the development of new materials and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of METHYL 2-{4-[(2,6-DIMETHYLMORPHOLIN-4-YL)SULFONYL]BENZAMIDO}-6-(PROPAN-2-YL)-4H,5H,6H,7H-THIENO[2,3-C]PYRIDINE-3-CARBOXYLATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access. It can also interact with receptors to modulate signal transduction pathways, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
N-[6-(cis-2,6-Dimethylmorpholin-4-yl)pyridine-3-yl]-2-methyl-4’-(trifluoromethoxy)[1,1’-biphenyl]-3-carboxamide: This compound shares the morpholine and pyridine moieties but differs in the substituents on the aromatic rings.
2-(2,6-Dimethylmorpholin-4-yl)ethanamine: This simpler compound contains the morpholine group but lacks the complex thienopyridine structure.
Uniqueness
METHYL 2-{4-[(2,6-DIMETHYLMORPHOLIN-4-YL)SULFONYL]BENZAMIDO}-6-(PROPAN-2-YL)-4H,5H,6H,7H-THIENO[2,3-C]PYRIDINE-3-CARBOXYLATE is unique due to its combination of a thienopyridine core with a morpholine sulfonyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C25H33N3O6S2 |
---|---|
Molecular Weight |
535.7 g/mol |
IUPAC Name |
methyl 2-[[4-(2,6-dimethylmorpholin-4-yl)sulfonylbenzoyl]amino]-6-propan-2-yl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate |
InChI |
InChI=1S/C25H33N3O6S2/c1-15(2)27-11-10-20-21(14-27)35-24(22(20)25(30)33-5)26-23(29)18-6-8-19(9-7-18)36(31,32)28-12-16(3)34-17(4)13-28/h6-9,15-17H,10-14H2,1-5H3,(H,26,29) |
InChI Key |
DIQJKGKMBVKWCB-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN(CC(O1)C)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=C(C4=C(S3)CN(CC4)C(C)C)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.